Welcome to the BenchChem Online Store!
molecular formula C8H14ClNO2 B1280584 Quinuclidine-3-carboxylic acid hydrochloride CAS No. 6238-34-2

Quinuclidine-3-carboxylic acid hydrochloride

Cat. No. B1280584
M. Wt: 191.65 g/mol
InChI Key: LXHNHXQYRPDFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138410B2

Procedure details

500 mg (2.61 mmol) of 3-quinuclidinecarboxylic acid hydrochloride (Orlek et al., J. Med. Chem. 1991, 34, 2726) are boiled together with 1.9 ml (26.09 mmol) of thionyl choride under reflux for 2 h. The reaction mixture is freed of thionyl chloride under reduced pressure. 20 ml portions of toluene are twice added and evaporated to dryness. The product obtained in this way is reacted further without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH:4]([C:10]([OH:12])=O)[CH2:3]2.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[ClH:15].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[CH:4]([C:10]([Cl:1])=[O:12])[CH2:3]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)C(=O)O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product obtained in this way
CUSTOM
Type
CUSTOM
Details
is reacted further without further purification

Outcomes

Product
Name
Type
Smiles
Cl.N12CC(C(CC1)CC2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.